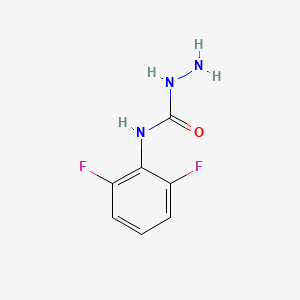

N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-amino-3-(2,6-difluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N3O/c8-4-2-1-3-5(9)6(4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGBXPZEBAXBAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382394 | |

| Record name | N-(2,6-Difluorophenyl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171277-87-5 | |

| Record name | N-(2,6-Difluorophenyl)hydrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171277-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,6-Difluorophenyl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide: Properties, Synthesis, and Potential Applications

Abstract

N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide, a member of the semicarbazide class of compounds, represents a chemical scaffold of significant interest in medicinal chemistry and drug development. The incorporation of the 2,6-difluorophenyl moiety is a common strategy to enhance metabolic stability and binding affinity of drug candidates. While specific experimental data on this particular molecule is limited, this guide provides a comprehensive overview of its fundamental properties, plausible synthetic routes, potential biological activities, and appropriate analytical and safety protocols. This analysis is built upon the established chemistry of hydrazinecarboxamides and the known influence of difluorophenyl groups in pharmacologically active agents, offering a foundational resource for researchers and drug development professionals.

Introduction and Chemical Identity

This compound belongs to the broader family of semicarbazides (also known as hydrazinecarboxamides). These compounds are characterized by a hydrazine group attached to a carboxamide. The specific molecule is distinguished by the presence of a 2,6-difluorophenyl substituent on one of the nitrogen atoms. This structural feature is of particular importance in modern drug discovery. The fluorine atoms can modulate the electronic properties and lipophilicity of the molecule, influence its conformation, and block sites of metabolism, often leading to improved pharmacokinetic profiles.

While this compound itself is not extensively documented in scientific literature, the semicarbazide scaffold is a well-recognized pharmacophore. Various aryl semicarbazones have been investigated for a range of biological activities, including anticonvulsant and antimicrobial effects[1][2][3]. This guide will, therefore, synthesize available information on related compounds to provide a robust technical profile of the title compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 171277-87-5 | [4] |

| Molecular Formula | C₇H₇F₂N₃O | [4] |

| Molecular Weight | 187.15 g/mol | [4] |

| Appearance | Predicted: White to off-white solid | Inferred |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Predicted: Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF. | Inferred |

The presence of the amide and hydrazine moieties suggests that the molecule has both hydrogen bond donor and acceptor capabilities, which will influence its solubility and interactions with biological targets.

Synthesis and Reactivity

A plausible and efficient synthesis of this compound would likely involve the reaction of a corresponding hydrazine precursor with a source of the carboxamide group. A common method for the synthesis of phenylhydrazines starts with the diazotization of an aniline, followed by a reduction step[5][6].

Proposed Synthetic Workflow

A logical two-step synthesis can be proposed, starting from the commercially available 2,6-difluoroaniline.

Step 1: Synthesis of (2,6-Difluorophenyl)hydrazine 2,6-Difluoroaniline is first converted to a diazonium salt by treatment with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C)[6]. The resulting diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated hydrochloric acid.

Step 2: Formation of the Hydrazinecarboxamide The synthesized (2,6-difluorophenyl)hydrazine can then be reacted with a suitable reagent to introduce the carboxamide moiety. A straightforward approach is the reaction with an isocyanate, such as trimethylsilyl isocyanate, or by reacting the hydrochloride salt of the hydrazine with potassium cyanate in an aqueous solution.

The overall proposed reaction scheme is depicted in the workflow diagram below.

Caption: Proposed synthetic workflow.

Reactivity Profile

The this compound molecule possesses several reactive sites. The terminal -NH₂ group of the hydrazine moiety is nucleophilic and can participate in reactions such as the formation of hydrazones with aldehydes and ketones. The amide functionality can undergo hydrolysis under acidic or basic conditions, although it is generally more stable than an ester. The aromatic ring can undergo nucleophilic aromatic substitution, although the presence of two deactivating fluorine atoms makes electrophilic substitution challenging.

Potential Applications and Pharmacological Context

While there is no specific pharmacological data for this compound, the broader class of aryl semicarbazones and hydrazine-containing compounds has shown promise in several therapeutic areas.

-

Anticonvulsant Activity : Aryl semicarbazones have been identified as potent anticonvulsant agents.[1][3] These compounds are structurally distinct from many traditional anticonvulsants and may offer a different side-effect profile.[3] The mechanism of action is thought to involve interaction with voltage-gated sodium channels or enhancement of GABAergic neurotransmission.[1][3]

-

Antimicrobial Properties : Hydrazinecarboxamides are recognized as a versatile scaffold for the development of antimicrobial agents with a broad spectrum of activity against bacteria, fungi, and mycobacteria.[2]

-

Enzyme Inhibition : Hydrazine derivatives are known to act as enzyme inhibitors. For instance, hydralazine, a hydrazine-containing drug, is a vasodilator and has been investigated for its ability to inhibit DNA methyltransferase 1 in cancer therapy.[7]

The 2,6-difluorophenyl group is a key component in many modern pharmaceuticals. Its inclusion can enhance binding to target proteins through halogen bonding and other non-covalent interactions, and it can block metabolic oxidation of the aromatic ring, thereby increasing the drug's half-life.

Caption: Structure-activity relationships.

Analytical Methodologies

A comprehensive analytical characterization of this compound would involve a combination of spectroscopic and chromatographic techniques.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show characteristic signals for the aromatic protons and the N-H protons of the hydrazine and amide groups. ¹³C NMR would confirm the number of unique carbon environments. ¹⁹F NMR would show a single resonance for the two equivalent fluorine atoms.

-

Infrared (IR) Spectroscopy : Key vibrational bands would be expected for the N-H stretches (around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1650-1680 cm⁻¹), and C-F stretches (around 1100-1300 cm⁻¹).

-

Mass Spectrometry (MS) : High-resolution mass spectrometry would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. A typical protocol for analyzing this compound is outlined below.

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase :

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Solvent B: Acetonitrile with 0.1% TFA or formic acid.

-

-

Gradient Elution : A linear gradient from 5% to 95% Solvent B over 20 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at a wavelength determined by a UV scan of the compound (likely around 254 nm).

-

Sample Preparation : The sample is dissolved in a suitable solvent, such as acetonitrile or a mixture of the mobile phase components, to a concentration of approximately 1 mg/mL. The solution should be filtered through a 0.45 µm syringe filter before injection.

-

Analysis : The retention time of the main peak is recorded, and the purity is calculated based on the area percentage of all observed peaks.

Safety and Handling

Specific toxicological data for this compound is not available. However, hydrazine and its derivatives are generally considered to be toxic and should be handled with appropriate precautions.

General Handling Precautions:

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.[8]

-

Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8]

-

Ingestion and Inhalation : Avoid ingestion and inhalation of the compound.[8] In case of accidental ingestion, seek immediate medical attention.[9] If inhaled, move the person to fresh air.[10]

-

Skin and Eye Contact : Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[8]

-

Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep it away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal : Dispose of the compound and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a chemical entity with significant potential in the field of drug discovery, primarily due to its semicarbazide core and the presence of the metabolically robust 2,6-difluorophenyl group. While direct experimental data is sparse, this technical guide provides a solid foundation for researchers by outlining its fundamental properties, proposing a viable synthetic strategy, discussing its potential pharmacological relevance based on analogous structures, and detailing appropriate analytical and safety procedures. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this promising molecule.

References

- N-(2-CHLOROPHENYL)-1-HYDRAZINECARBOXAMIDE - Safety Data Sheet. (2022, August 11).

-

Yogeeswari, P., Sriram, D., Thirumurugan, R., Raghavendran, J. V., Sudhan, K., Pavana, R. K., & Stables, J. (2005). Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design. Journal of medicinal chemistry, 48(20), 6202–6211. [Link]

- This compound | CAS 171277-87-5. Santa Cruz Biotechnology.

-

Kráľová, K., & Krátký, M. (2024). Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review. Biomedicine & Pharmacotherapy, 178, 117556. [Link]

- PubChem. 2,6-Difluorophenylhydrazine. National Center for Biotechnology Information.

- Google Patents. A kind of method for one-step synthesis of diflunisal and derivatives thereof.

- Google Patents. Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

- PubChem. N-(2,6-difluorophenyl)aziridine-1-carboxamide. National Center for Biotechnology Information.

-

Aboul-Enein, H. Y., El-Azzouny, A. A., Saleh, M. A., & El-Sherbeny, M. A. (2014). N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide. Acta crystallographica. Section E, Structure reports online, 70(Pt 1), o68. [Link]

- SAFETY DATA SHEET. Fisher Scientific. (2009, May 19).

- SAFETY DATA SHEET. Thermo Fisher Scientific. (2025, September 19).

- BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY.

- Making Phenylhydrazine (Skatole precursor). (2015, September 27). YouTube.

Sources

- 1. Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. N-(2-CHLOROPHENYL)-1-HYDRAZINECARBOXAMIDE - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide: A Potential Anticonvulsant Agent

This technical guide provides a comprehensive overview of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide (CAS Number: 171277-87-5), a compound belonging to the aryl semicarbazone class of molecules. Drawing from established research on structurally similar compounds, this document will explore its chemical properties, a probable synthetic route, its likely mechanism of action as an anticonvulsant, and detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for neurological disorders, particularly epilepsy.

Introduction: The Therapeutic Potential of Aryl Semicarbazones

Epilepsy is a prevalent neurological disorder for which new therapeutic strategies are continuously being explored.[1][2] A promising class of compounds, the aryl semicarbazones, has emerged as potent anticonvulsants.[1][2] These molecules are structurally distinct from many conventional anticonvulsants that contain a dicarboximide functional group, which can be associated with adverse side effects.[1][2] The core hydrazinecarboxamide moiety is a key pharmacophore that has been investigated for a wide range of biological activities, including antimicrobial, antiviral, and antiparasitic properties.[3] This guide focuses on this compound as a potential candidate for anticonvulsant therapy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of appropriate experimental conditions.

| Property | Value | Source |

| CAS Number | 171277-87-5 | Internal Data |

| Molecular Formula | C₇H₇F₂N₃O | Internal Data |

| Molecular Weight | 187.15 g/mol | Internal Data |

| Appearance | White to off-white solid (predicted) | Inferred |

| Solubility | Soluble in organic solvents like DMSO and ethanol (predicted) | Inferred |

Synthesis of this compound

The synthesis of hydrazinecarboxamide derivatives can be achieved through several established methods. A general and probable synthetic pathway for this compound is outlined below. This process typically involves the reaction of an isocyanate with a hydrazine derivative.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluorophenyl isocyanate in an appropriate inert solvent such as tetrahydrofuran (THF).

-

Addition of Hydrazine: Slowly add an equimolar amount of hydrazine hydrate to the solution at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.

Proposed Mechanism of Action as an Anticonvulsant

Based on extensive research on structurally related aryl semicarbazones, two primary mechanisms of action are proposed for the anticonvulsant activity of this compound.

Inhibition of GABA Transaminase

A compelling line of evidence suggests that aryl semicarbazones exert their anticonvulsant effects by modulating the GABAergic system. Specifically, compounds with a similar N-(2,6-disubstituted phenyl) semicarbazone scaffold have been shown to inhibit the enzyme GABA transaminase (GABA-T).[1]

Caption: Preclinical evaluation workflow for anticonvulsant activity.

In Vitro Assays

GABA Transaminase Inhibition Assay:

-

Enzyme Preparation: Obtain or prepare purified GABA transaminase.

-

Assay Conditions: In a microplate format, incubate the enzyme with varying concentrations of this compound.

-

Substrate Addition: Initiate the reaction by adding GABA and α-ketoglutarate.

-

Detection: Measure the product formation (succinic semialdehyde or glutamate) using a suitable colorimetric or fluorometric method.

-

Data Analysis: Calculate the IC₅₀ value to determine the inhibitory potency of the compound.

In Vivo Models

Maximal Electroshock (MES) Test:

-

Animal Model: Use adult male mice or rats.

-

Compound Administration: Administer this compound intraperitoneally or orally at various doses.

-

Induction of Seizure: After a predetermined time, induce seizures by applying an electrical stimulus through corneal or auricular electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Determine the ED₅₀, the dose at which 50% of the animals are protected from the tonic extension.

Pentylenetetrazole (PTZ) Seizure Test:

-

Animal Model: Use adult male mice or rats.

-

Compound Administration: Administer this compound at various doses.

-

Induction of Seizure: After a specific time, administer a convulsive dose of pentylenetetrazole (PTZ) subcutaneously.

-

Observation: Observe the animals for the onset and severity of clonic and tonic seizures.

-

Data Analysis: Determine the dose that protects against PTZ-induced seizures.

Toxicology Studies

Preliminary toxicological assessments are crucial to determine the safety profile of the compound.

-

Neurotoxicity: Assess motor coordination and balance using the rotarod test.

-

Hepatotoxicity: Measure liver enzyme levels (e.g., ALT, AST) in the serum of treated animals.

Conclusion

This compound represents a promising lead compound for the development of novel anticonvulsant drugs. Its structural similarity to known GABA-T inhibitors and chloride channel modulators provides a strong rationale for its proposed mechanism of action. The experimental protocols outlined in this guide offer a robust framework for its preclinical evaluation. Further investigation into its efficacy, safety, and pharmacokinetic profile is warranted to fully elucidate its therapeutic potential.

References

-

Perumal Yogeeswari, Dharmarajan Sriram, Rathinasabapathy Thirumurugan, Jegadeesan Vaigunda Raghavendran, Kannan Sudhan, Roheeth Kumar Pavana, James Stables. (2005). Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design. PubMed. Available at: [Link]

-

N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide. (n.d.). PMC - NIH. Available at: [Link]

-

Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review. (2024). PubMed. Available at: [Link]

- Hydrazinecarboxamide derivatives, a process for production thereof, and uses thereof. (n.d.). Google Patents.

Sources

- 1. Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide, a member of the semicarbazide class of compounds, represents a scaffold of significant interest in medicinal chemistry and drug development. Characterized by a hydrazinecarboxamide moiety attached to a difluorinated phenyl ring, this molecule possesses a unique electronic and structural profile that makes it a compelling candidate for therapeutic applications. The presence of the difluorophenyl group can enhance metabolic stability and binding affinity to biological targets, while the hydrazinecarboxamide core is a versatile pharmacophore known to interact with a variety of enzymes and receptors. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, potential applications, and safety considerations for this compound, offering a valuable resource for researchers in the pharmaceutical sciences.

Molecular Profile

The fundamental properties of this compound are summarized in the table below, providing a foundational understanding of its chemical identity.

| Property | Value |

| Molecular Formula | C₇H₇F₂N₃O |

| Molecular Weight | 187.15 g/mol |

| CAS Number | 171277-87-5 |

Synthesis and Chemical Properties

The synthesis of this compound, like other 4-substituted semicarbazides, can be achieved through a strategic multi-step process. A common and efficient approach involves the in-situ preparation of a carbamate intermediate followed by its reaction with hydrazine.

General Synthetic Approach

A plausible synthetic route is outlined below. This process is adaptable and may require optimization based on specific laboratory conditions and available starting materials.

Caption: General synthetic pathway for this compound.

Experimental Protocol: A Hypothetical Approach

Based on general procedures for semicarbazide synthesis, a potential experimental protocol is detailed below. Note: This is a generalized protocol and requires experimental validation and optimization.

-

Step 1: Synthesis of 2,6-Difluorophenyl isocyanate

-

In a well-ventilated fume hood, dissolve 2,6-difluoroaniline in an appropriate anhydrous solvent (e.g., dichloromethane or toluene).

-

Cool the solution in an ice bath.

-

Slowly add a phosgene equivalent (e.g., triphosgene) to the cooled solution with vigorous stirring.

-

Allow the reaction to proceed at low temperature and then gradually warm to room temperature.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).

-

Upon completion, the solvent can be removed under reduced pressure to yield the crude 2,6-difluorophenyl isocyanate, which may be used directly in the next step or purified by distillation under reduced pressure.

-

-

Step 2: Synthesis of this compound

-

Dissolve the 2,6-difluorophenyl isocyanate in an anhydrous solvent (e.g., tetrahydrofuran or ethanol).

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrazine hydrate in the same solvent to the isocyanate solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature.

-

Monitor the reaction for the formation of the product.

-

Upon completion, the product may precipitate out of the solution. The solid can be collected by filtration, washed with a cold solvent, and dried.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Potential Applications in Drug Development

The hydrazinecarboxamide moiety is a recognized pharmacophore with a broad spectrum of biological activities.[1] Derivatives of this class have been investigated for various therapeutic applications, and this compound is a promising candidate for exploration in several key areas.

Antimicrobial Activity

Hydrazinecarboxamides have demonstrated potent activity against a wide range of microbial pathogens, including bacteria and fungi.[1] The mechanism of action is often attributed to the inhibition of essential enzymes in the microbial metabolic pathways. The difluoro-substitution on the phenyl ring of the target compound could enhance its lipophilicity and ability to penetrate microbial cell membranes, potentially leading to improved antimicrobial efficacy.

Anticancer Potential

Several studies have highlighted the potential of hydrazinecarboxamide derivatives as anticancer agents.[2] Their proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and interference with cell signaling pathways crucial for tumor growth. The specific substitution pattern of this compound may confer selectivity towards cancer cells and warrants further investigation in various cancer cell lines.

Anticonvulsant Properties

Aryl semicarbazones, which are structurally related to this compound, have been a focus of research for the development of new anticonvulsant drugs.[3] These compounds are thought to exert their effects through modulation of ion channels or neurotransmitter systems in the central nervous system. The electron-withdrawing nature of the fluorine atoms in the target molecule could influence its interaction with biological targets relevant to epilepsy.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical entity with considerable potential for drug discovery and development. Its unique structural features, combining a proven pharmacophore with a difluorinated aromatic ring, make it a compelling target for synthesis and biological evaluation. Further research into its specific biological activities, mechanism of action, and pharmacokinetic profile is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource to stimulate and support such future investigations.

References

- Yogeeswari, P., Sriram, D., Thirumurugan, R., Raghavendran, J. V., Sudhan, K., Pavana, R. K., & Stables, J. (2005). Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design. Journal of medicinal chemistry, 48(20), 6202–6211.

- An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. (2021). Sciforum.

- Kratky, M., & Vinsova, J. (2024). Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review. Biomedicine & Pharmacotherapy, 173, 116381.

Sources

An In-depth Technical Guide to the Synthesis of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide

This guide provides a comprehensive technical overview of a robust and well-established pathway for the synthesis of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide, a semicarbazide derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also insights into the underlying chemical principles and experimental considerations.

Introduction

This compound, with the CAS number 171277-87-5, is a substituted semicarbazide.[1] The core structure of semicarbazides is a common motif in pharmacologically active compounds, known to exhibit a range of biological activities.[2][3] The synthesis of this particular derivative involves a logical two-stage approach, commencing with the formation of a key intermediate, (2,6-difluorophenyl)hydrazine, followed by the introduction of the carboxamide moiety. This guide will elucidate a reliable synthetic strategy, drawing upon established methodologies for the preparation of substituted hydrazines and their subsequent conversion to hydrazinecarboxamides.

Strategic Overview of the Synthesis

The synthesis of this compound can be efficiently achieved through a two-step process. The first critical step is the conversion of 2,6-difluoroaniline to (2,6-difluorophenyl)hydrazine. This transformation is classically performed via a diazotization reaction followed by a reduction of the resulting diazonium salt. The second step involves the reaction of the synthesized (2,6-difluorophenyl)hydrazine with a suitable reagent to form the desired semicarbazide.

Caption: Overall synthetic strategy for this compound.

PART 1: Synthesis of (2,6-Difluorophenyl)hydrazine

The conversion of an aromatic amine, such as 2,6-difluoroaniline, to its corresponding hydrazine is a cornerstone of synthetic organic chemistry. The most prevalent and reliable method involves the formation of a diazonium salt, which is then reduced.

Step 1: Diazotization of 2,6-Difluoroaniline

The initial step is the diazotization of 2,6-difluoroaniline. This reaction is conducted in a cold, acidic solution to generate the corresponding diazonium salt. The choice of a low temperature (typically 0-5 °C) is critical to ensure the stability of the diazonium salt, which can be unstable and potentially explosive at higher temperatures.

Step 2: Reduction of the Diazonium Salt

Following its formation, the diazonium salt is reduced to the desired (2,6-difluorophenyl)hydrazine. A common and effective reducing agent for this transformation is sodium sulfite.[4] The reduction proceeds through the formation of a diazosulfonate intermediate, which is then hydrolyzed and further reduced to the hydrazine.

Experimental Protocol for (2,6-Difluorophenyl)hydrazine Synthesis

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-Difluoroaniline | 129.11 | 12.91 g | 0.1 |

| Concentrated HCl | 36.46 | 30 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 0.105 |

| Sodium Sulfite (Na₂SO₃) | 126.04 | 25.2 g | 0.2 |

| Deionized Water | 18.02 | As needed | - |

| Ice | - | As needed | - |

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 12.91 g (0.1 mol) of 2,6-difluoroaniline to 100 mL of deionized water and 30 mL of concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of 7.25 g (0.105 mol) of sodium nitrite in 20 mL of deionized water and cool it to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the aniline hydrochloride suspension, ensuring the temperature remains below 5 °C. The addition should take approximately 30 minutes.

-

In a separate beaker, prepare a solution of 25.2 g (0.2 mol) of sodium sulfite in 100 mL of deionized water and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the sodium sulfite solution with continuous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Acidify the mixture with concentrated hydrochloric acid until it is strongly acidic (pH ~1).

-

Heat the solution to 60-70 °C for 1 hour to complete the reduction.

-

Cool the reaction mixture in an ice bath to precipitate the (2,6-difluorophenyl)hydrazine hydrochloride.

-

Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

-

For the free base, the hydrochloride salt can be neutralized with a suitable base like sodium hydroxide solution, followed by extraction with an organic solvent.

PART 2: Synthesis of this compound

With the key intermediate, (2,6-difluorophenyl)hydrazine, in hand, the final step is the introduction of the carboxamide group to form the target molecule. This can be achieved through several methods, with the reaction with an isocyanate being a common approach. Alternatively, a reaction with urea can also be employed.

Reaction with Potassium Isocyanate

A straightforward method for the synthesis of semicarbazides is the reaction of a hydrazine with an isocyanate.[5] In this case, (2,6-difluorophenyl)hydrazine hydrochloride can be reacted with potassium isocyanate in an aqueous solution. The acidic conditions facilitate the in-situ generation of isocyanic acid, which then reacts with the hydrazine.

Caption: Reaction of (2,6-difluorophenyl)hydrazine with isocyanic acid.

Experimental Protocol for this compound Synthesis

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (2,6-Difluorophenyl)hydrazine hydrochloride | 180.58 | 18.06 g | 0.1 |

| Potassium Isocyanate (KNCO) | 81.12 | 8.92 g | 0.11 |

| Deionized Water | 18.02 | 200 mL | - |

| Acetic Acid | 60.05 | As needed | - |

Procedure:

-

Dissolve 18.06 g (0.1 mol) of (2,6-difluorophenyl)hydrazine hydrochloride in 150 mL of deionized water in a round-bottom flask.

-

Gently warm the solution to about 50 °C to ensure complete dissolution.

-

In a separate beaker, dissolve 8.92 g (0.11 mol) of potassium isocyanate in 50 mL of deionized water.

-

Slowly add the potassium isocyanate solution to the hydrazine hydrochloride solution with stirring.

-

Adjust the pH of the reaction mixture to 5-6 with acetic acid.

-

Continue to stir the reaction mixture at 50 °C for 2 hours.

-

Cool the mixture in an ice bath. The product, this compound, should precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold deionized water to remove any unreacted starting materials and salts.

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain the pure compound.

-

Dry the purified product under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

-

Melting Point: Determination of the melting point and comparison with literature values.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected protons and carbons.

-

Mass Spectrometry: To determine the molecular weight of the compound.[1]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H, C=O, and C-F bonds.

Safety Considerations

-

Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures at all times.

-

Isocyanates are lachrymators and respiratory irritants. They should be handled with care in a fume hood.

Conclusion

The synthesis of this compound can be reliably achieved through a well-defined, two-part synthetic sequence. The initial formation of (2,6-difluorophenyl)hydrazine from 2,6-difluoroaniline via diazotization and reduction is a critical first step. The subsequent reaction of this hydrazine intermediate with potassium isocyanate provides a direct and efficient route to the final product. Careful control of reaction conditions, particularly temperature, and adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The methodologies outlined in this guide provide a solid foundation for the laboratory-scale preparation of this valuable compound for further research and development.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

-

Organic Syntheses. (n.d.). PHENYLHYDRAZINE. Retrieved from [Link]

- Google Patents. (n.d.). EP0462456B1 - Hydrazinecarboxamide derivatives, a process for production thereof, and uses thereof.

-

ARKIVOC. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. Retrieved from [Link]

-

Sciforum. (2021). An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. Retrieved from [Link]

-

An-Najah Staff. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted....

-

The Royal Society of Chemistry. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Transformations of Hydrazine Substituted 6-Fluoro Derivatives of 1,3,4-Thiadiazolo[3,2-a]pyrimidine. Retrieved from [Link]

-

PMC - NIH. (n.d.). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Retrieved from [Link]

- Google Patents. (n.d.). EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine.

- Google Patents. (n.d.). US3238226A - Synthesis of hydrazine, semi-carbazide, and hydrazinedicarbonamide.

- Google Patents. (n.d.). CA2340442C - Process for preparing 3,5-difluoroaniline.

-

Semantic Scholar. (2018). Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4- Dihydroxyphenyl) Ethylene]Hydrazine Carboxamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Acid Hydrazide: A Potential Reagent for the Synthesis of Semicarbazones. Retrieved from [Link]

Sources

Unraveling the Neuronal Quieting Effects of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide: A Technical Guide to its Postulated Mechanism of Action as a Kv7 Potassium Channel Opener

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide is a novel compound with a chemical structure suggestive of neuromodulatory activity. In the absence of direct extensive characterization, this technical guide synthesizes information from structurally related compounds and foundational neuropharmacology to postulate its primary mechanism of action as a positive allosteric modulator, or "opener," of Kv7 (KCNQ) voltage-gated potassium channels. This guide will delve into the molecular underpinnings of this proposed mechanism, outline key experiments to validate this hypothesis, and provide a framework for understanding its potential therapeutic applications in neuronal hyperexcitability disorders such as epilepsy.

Introduction: The Critical Role of Neuronal Excitability and the Promise of Potassium Channel Modulation

The precise control of neuronal excitability is fundamental to all nervous system functions. An imbalance, leading to excessive neuronal firing, underlies the pathophysiology of numerous neurological disorders, most notably epilepsy. A key strategy in the development of antiepileptic drugs is to enhance inhibitory signals or reduce excitatory ones. One of the most effective intrinsic mechanisms for stabilizing the neuronal membrane and preventing aberrant firing is the M-current, a low-threshold, non-inactivating potassium current mediated by the Kv7 family of voltage-gated potassium channels, particularly the Kv7.2 and Kv7.3 subtypes.[1][2]

The opening of these channels allows for the efflux of potassium ions, which hyperpolarizes the neuronal membrane, moving it further away from the threshold for action potential generation.[1] This "braking" effect on neuronal firing makes the Kv7 channel an attractive target for therapeutic intervention.[2] Drugs that enhance the activity of these channels, known as potassium channel openers, have demonstrated significant clinical efficacy.[3][4]

This compound, with its aromatic and hydrazinecarboxamide moieties, shares structural similarities with other compounds known to interact with ion channels. This guide puts forth the hypothesis that its primary mechanism of action is the positive allosteric modulation of Kv7 channels, leading to a stabilization of the open state of the channel and an increase in the M-current.

Postulated Mechanism of Action: A Deep Dive into Kv7 Channel Modulation

We propose that this compound acts as a positive allosteric modulator of Kv7.2/7.3 channels, the primary neuronal M-current channels. This mechanism is analogous to that of the well-characterized anticonvulsant, Retigabine (Ezogabine).[3][5]

The core of this proposed action involves the following key events:

-

Binding to a Modulatory Site: The compound is hypothesized to bind to a specific site on the Kv7 channel protein, distinct from the potassium-conducting pore itself. For Retigabine, this binding site has been identified in a hydrophobic pocket near the channel gate.[5] This allosteric binding induces a conformational change in the channel protein.

-

Stabilization of the Open State: This conformational change is thought to stabilize the open state of the channel, making it more likely to be open at a given membrane potential.[6] This is reflected as a hyperpolarizing shift in the voltage-dependence of channel activation.[7]

-

Enhancement of the M-Current: The increased probability of the channel being open leads to a greater efflux of potassium ions from the neuron, thereby enhancing the M-current.

-

Neuronal Hyperpolarization and Reduced Excitability: The enhanced M-current leads to a hyperpolarization of the resting membrane potential and a dampening of repetitive firing in response to a depolarizing stimulus.[1][8] This ultimately results in a reduction of neuronal hyperexcitability.

The following diagram illustrates this proposed signaling pathway:

Caption: Proposed mechanism of this compound action on Kv7 channels.

Experimental Validation: A Roadmap for Mechanistic Elucidation

To rigorously test the hypothesis that this compound is a Kv7 channel opener, a series of electrophysiological and cellular assays are required.

Electrophysiological Characterization

The gold standard for assessing ion channel modulation is patch-clamp electrophysiology.

Experimental Protocol: Whole-Cell Patch-Clamp Recording in a Heterologous Expression System

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells) that does not endogenously express significant levels of Kv7 channels.

-

Co-transfect the cells with plasmids encoding the human Kv7.2 and Kv7.3 subunits. A fluorescent reporter protein (e.g., GFP) can be co-transfected to identify successfully transfected cells.

-

Incubate the cells for 24-48 hours to allow for protein expression.

-

-

Electrophysiological Recording:

-

Prepare extracellular and intracellular solutions with appropriate ionic compositions.

-

Identify transfected cells using fluorescence microscopy.

-

Establish a whole-cell patch-clamp configuration.

-

Apply a voltage-clamp protocol to elicit Kv7 currents. A typical protocol would involve holding the cell at -80 mV and applying a series of depolarizing steps (e.g., from -100 mV to +40 mV in 10 mV increments).

-

Record the resulting potassium currents in the absence (baseline) and presence of varying concentrations of this compound.

-

-

Data Analysis:

-

Construct current-voltage (I-V) and conductance-voltage (G-V) relationships.

-

Determine the half-maximal activation voltage (V50) and the maximal conductance (Gmax).

-

A leftward (hyperpolarizing) shift in the G-V curve and an increase in the maximal current amplitude in the presence of the compound would support the hypothesis of a Kv7 channel opener.

-

Data Presentation: Expected Electrophysiological Profile

| Parameter | Control | This compound (10 µM) |

| V50 of Activation (mV) | -30 ± 2 | -45 ± 3 |

| Maximal Current Density (pA/pF) | 150 ± 20 | 250 ± 30 |

Cellular Assays of Neuronal Excitability

To confirm that the effects on Kv7 channels translate to a reduction in neuronal excitability, experiments on primary neuronal cultures or brain slices are necessary.

Experimental Protocol: Current-Clamp Recordings in Primary Hippocampal Neurons

-

Neuronal Culture:

-

Isolate and culture primary hippocampal neurons from embryonic or neonatal rodents.

-

Maintain the cultures for at least 14 days in vitro to allow for the development of mature neuronal properties and synaptic connections.

-

-

Electrophysiological Recording:

-

Perform whole-cell current-clamp recordings from pyramidal neurons.

-

Measure the resting membrane potential.

-

Inject a series of depolarizing current steps to elicit action potential firing.

-

Record the firing frequency and accommodation (the slowing of firing during a sustained stimulus).

-

Apply this compound and repeat the measurements.

-

-

Data Analysis:

-

A hyperpolarization of the resting membrane potential, a decrease in the number of action potentials fired in response to a given current injection, and an increase in firing accommodation would be consistent with the action of a Kv7 channel opener.

-

The following diagram outlines the experimental workflow for validating the proposed mechanism:

Caption: A workflow for the experimental validation of the proposed mechanism of action.

Broader Pharmacological Context and Potential Therapeutic Implications

The hydrazinecarboxamide moiety, also known as a semicarbazide, is present in a variety of biologically active compounds.[9] Arylsemicarbazones have been investigated for their anticonvulsant properties.[10][11] While the mechanisms of these compounds can be diverse, some have been shown to modulate GABAergic neurotransmission.[12] It is also plausible that this compound possesses additional, secondary mechanisms of action, such as modulation of GABA-A receptors, which is a known property of Retigabine.[13]

The primary therapeutic application for a potent and selective Kv7 channel opener would be in the treatment of epilepsy.[8] By reducing neuronal hyperexcitability, such a compound could be effective in controlling partial-onset seizures. Furthermore, given the role of Kv7 channels in other neurological processes, there may be potential for investigating its use in neuropathic pain and other disorders characterized by neuronal hyperactivity.[2]

Conclusion

While further direct experimental evidence is required, the structural features of this compound, in conjunction with a wealth of knowledge regarding the pharmacology of neuronal ion channels, strongly support the hypothesis that it acts as a Kv7 potassium channel opener. This proposed mechanism provides a solid foundation for its further investigation as a potential therapeutic agent for neurological disorders. The experimental framework outlined in this guide offers a clear path to validating this hypothesis and fully elucidating its pharmacological profile.

References

-

Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review. PubMed, 2024-10-14. [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed, 2025-09-15. [Link]

-

Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design. PubMed, 2005-09-22. [Link]

-

Kv7 channels: interaction with dopaminergic and serotonergic neurotransmission in the CNS. PubMed Central, 2008-07-01. [Link]

-

Flupirtine: Clinical pharmacology. PubMed Central, 2011-04-01. [Link]

-

The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy. PubMed, 2012-01-05. [Link]

-

What are Kv7 potassium channel openers and how do they work? Drugs.com, 2025-09-24. [Link]

-

N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide. PubMed Central, 2013-02-01. [Link]

-

Retigabine. Wikipedia, 2023-01-10. [Link]

-

Flupirtine. Wikipedia, 2023-03-21. [Link]

-

{[(2,6-difluorophenyl)carbonyl]amino}-N-piperidin-4-yl-1H-pyrazole-3-carboxamide. PubChem, 2025-09-27. [Link]

-

Alpha 2-antagonistic effect of N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine hydrochloride (LON-954). PubMed, 1988-01-01. [Link]

-

Retigabine: the newer potential antiepileptic drug. PubMed, 2007-01-01. [Link]

-

Kv7 Channels: Structure, Physiology and Pharmacology. Frontiers, 2019-01-22. [Link]

-

Potassium channel opener. Wikipedia, 2023-07-22. [Link]

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed, 2004-12-30. [Link]

-

N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. MDPI, 2021-12-21. [Link]

-

What is the mechanism of Flupirtine Maleate? Patsnap Synapse, 2024-07-17. [Link]

-

Video: Antiepileptic Drugs: Potassium Channel Activators. JoVE, 2024-12-19. [Link]

-

The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors. Epilepsia, 2015-08-25. [Link]

-

Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134). PubMed, 2001-09-03. [Link]

-

Kv7 Channels: Function, Pharmacology and Channel Modulators. Ingenta Connect, 2006-06-01. [Link]

-

Flupirtine in pain management: pharmacological properties and clinical use. PubMed, 2003-01-01. [Link]

-

(2E)-2-(4-Fluorobenzylidene)hydrazinecarboxamide. PubMed Central, 2011-10-22. [Link]

-

Flupirtine: A Narrative Review of Its Role in Acute and Chronic Pain Management. Med One, 2017-04-25. [Link]

- BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Unknown Source.

Sources

- 1. drugs.com [drugs.com]

- 2. frontiersin.org [frontiersin.org]

- 3. Retigabine - Wikipedia [en.wikipedia.org]

- 4. Potassium channel opener - Wikipedia [en.wikipedia.org]

- 5. The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Retigabine: the newer potential antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kv7 channels: interaction with dopaminergic and serotonergic neurotransmission in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: Antiepileptic Drugs: Potassium Channel Activators [jove.com]

- 9. Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (2E)-2-(4-Fluorobenzylidene)hydrazinecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Strategic Guide to Target Identification and Validation for Novel Hydrazinecarboxamides: A Case Study of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide

Abstract

The journey from a novel chemical entity to a validated drug candidate is contingent on a critical, often arduous step: the identification and validation of its biological target(s). This guide addresses the strategic challenge of target deconvolution for N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide (CAS: 171277-87-5), a compound with a defined structure but a publicly uncharted biological profile.[1] Lacking direct experimental data, we present a comprehensive, multi-pronged strategic workflow for researchers, scientists, and drug development professionals. This document synthesizes computational prediction, phenotypic screening, and state-of-the-art experimental methodologies to construct a robust framework for elucidating the mechanism of action for this, and other, novel small molecules. We will leverage the known activities of the broader hydrazinecarboxamide (semicarbazide) class—which includes antimicrobial, anticancer, and enzyme-inhibiting properties—as a foundational rationale for target exploration.[2][3][4] This guide is designed not as a static protocol, but as a dynamic, logic-driven roadmap for navigating the complexities of early-stage drug discovery.[5][6]

The Investigative Starting Point: Compound Profile and Class Context

This compound is a small molecule characterized by a hydrazinecarboxamide core and a 2,6-difluorophenyl substituent. Public domain information is currently limited to its chemical structure and properties.

| Property | Value | Source |

| CAS Number | 171277-87-5 | [1] |

| Molecular Formula | C₇H₇F₂N₃O | [1] |

| Molecular Weight | 187.15 g/mol | [1] |

The true potential of this molecule lies in the established bioactivity of its chemical class. Hydrazinecarboxamides are recognized as "privileged scaffolds" in medicinal chemistry, with derivatives showing efficacy against a wide range of biological targets.[2][4] Documented activities include:

-

Antimicrobial: Activity against various mycobacteria, bacteria, and fungi.[2][7]

-

Anticancer: Efficacy against numerous cancer cell lines.[3]

-

Enzyme Inhibition: Potent inhibition of enzymes such as cholinesterases and carbonic anhydrases.[4][8][9]

This precedent provides the logical impetus for a systematic investigation into the potential targets of this compound.

Phase I: In Silico Target Prediction — The Hypothesis-Generating Engine

Before committing to resource-intensive wet-lab experiments, computational approaches offer a rapid and cost-effective means to generate initial hypotheses.[10][11] This in silico phase prioritizes potential target classes and informs subsequent experimental design.

Core Computational Methodologies

A robust computational workflow integrates multiple predictive methods to triangulate on high-probability targets.

-

Ligand-Based Approaches: This strategy operates on the principle that structurally similar molecules often interact with similar biological targets.[10] We can use the this compound structure as a query to search databases like ChEMBL and PubChem for known compounds with high structural similarity and annotated biological activity.

-

Structure-Based Approaches: Should ligand-based methods suggest a particular protein family (e.g., kinases or proteases), molecular docking can be employed. This involves computationally modeling the binding of our compound into the three-dimensional crystal structures of potential protein targets to predict binding affinity and pose.[12]

-

AI/Machine Learning & Systems Biology: Advanced algorithms trained on vast datasets of compound-target interactions can predict potential targets, including unanticipated "off-targets," providing a broader view of the compound's polypharmacology.[13][14][15]

Workflow: In Silico Target Prediction

Caption: A flowchart of the in silico target prediction process.

Hypothetical In Silico Screening Results

The output of this phase is a prioritized list of potential targets.

| Target Class | Specific Example(s) | Prediction Method | Rationale / Score |

| Carbonic Anhydrases | hCA II, hCA IX | Ligand Similarity | High similarity to known sulfonamide and hydrazine-based CA inhibitors.[9] |

| Protein Kinases | ABL1, SRC, EGFR | AI/ML Prediction | Difluorophenyl moiety is common in kinase inhibitors. Score: 0.85. |

| Cholinesterases | AChE, BuChE | Ligand Similarity | Hydrazinecarboxamide core present in known cholinesterase inhibitors.[8] |

| Mycobacterial Enzymes | InhA | Structure-Based Docking | Hydrazide derivatives are known to target the InhA enzyme in M. tuberculosis.[7] |

Phase II: Phenotypic Screening — From Function to Clue

While in silico methods predict possibilities, phenotypic screening grounds the investigation in biological reality.[6] This approach tests the compound for its effect on cell or organism behavior, providing functional clues that guide target deconvolution without pre-supposing a target.[16][17][18]

Designing a Phenotypic Screen

The key is to use a disease-relevant model. Based on the activities of the broader chemical class, a primary screen could involve:

-

Oncology Panel: Assessing cell viability and apoptosis induction across a panel of diverse cancer cell lines (e.g., NCI-60).[16]

-

Antimicrobial Assays: Determining the Minimum Inhibitory Concentration (MIC) against bacterial strains (e.g., M. tuberculosis, S. aureus) and fungal pathogens.

Workflow: Phenotypic Drug Discovery (PDD)

Caption: Workflow for phenotypic screening leading to target deconvolution.

Let's hypothesize our compound shows potent anti-proliferative activity against the K562 chronic myelogenous leukemia cell line. This "hit" now demands an explanation: what is the compound binding to in these cells to cause this effect?

Phase III: Experimental Target Deconvolution — Pinpointing the Partner

This phase uses the compound itself as a tool to physically isolate and identify its binding partners from a complex biological milieu.

Affinity-Based Target Identification

The gold-standard approach is affinity chromatography coupled with mass spectrometry (AC-MS).[19][20] This method uses an immobilized version of the compound to "fish" for its binding proteins in a cell lysate.[21]

-

Probe Synthesis:

-

Causality: To immobilize the compound, a chemically inert linker must be attached at a position that does not disrupt its interaction with the target. For this compound, the terminal hydrazine nitrogen is a plausible attachment point.

-

Step 1: Synthesize an analogue of the compound with an aliphatic linker arm terminating in a reactive group (e.g., an amine or carboxylic acid).

-

Step 2: Covalently couple the linker-modified compound to NHS-activated Sepharose beads. Create control beads with no compound attached to identify non-specific binders.

-

-

Protein Capture:

-

Step 3: Prepare a native protein lysate from the "hit" cell line (e.g., K562 cells).

-

Step 4: Incubate the lysate with the compound-coupled beads and control beads in parallel for 2-4 hours at 4°C to allow binding.

-

Step 5: Wash the beads extensively with a series of buffers of increasing stringency to remove proteins that bind non-specifically. This step is critical for reducing background noise.

-

-

Elution and Identification:

-

Step 6: Elute the specifically bound proteins. This can be done non-specifically (e.g., with SDS-PAGE loading buffer) or specifically by competing with a high concentration of the free, unmodified compound.

-

Step 7: Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining. Bands that appear in the compound lane but not the control lane are candidate targets.

-

Step 8: Excise these unique bands and identify the proteins using tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Caption: The experimental workflow for AC-MS target identification.

In-Cell Target Engagement Confirmation

After AC-MS identifies a list of candidates, it is crucial to confirm that the compound engages these targets within the intact cellular environment. The Cellular Thermal Shift Assay (CETSA) is the premier method for this validation.[22] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[22][23]

-

Sample Preparation:

-

Step 1: Culture K562 cells and treat them with either the vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.

-

-

Thermal Challenge:

-

Step 2: Aliquot the cell suspensions into PCR tubes.

-

Step 3: Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by rapid cooling.[24]

-

-

Analysis:

-

Step 4: Lyse the cells (e.g., by freeze-thaw cycles) to release intracellular contents.[25]

-

Step 5: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Step 6: Collect the supernatant containing the soluble, non-denatured proteins.

-

Step 7: Analyze the amount of the candidate target protein (identified by AC-MS) remaining in the soluble fraction at each temperature point using Western blotting.

-

-

Data Interpretation:

-

Causality: In the vehicle-treated samples, the protein will denature and disappear from the soluble fraction as the temperature increases. In the compound-treated samples, if there is direct engagement, the protein will be stabilized and remain soluble at higher temperatures, resulting in a "thermal shift."

-

Let's assume AC-MS identified the kinase ABL1 as a top candidate.

| Treatment | 50°C | 54°C | 58°C | 62°C |

| Vehicle (DMSO) | 100% | 85% | 40% | 5% |

| Compound (10 µM) | 100% | 100% | 90% | 55% |

| (Data represents the relative amount of soluble ABL1 protein detected by Western blot) |

This shift confirms that this compound directly binds to and stabilizes ABL1 in living cells.

Phase IV: Target Validation and Mechanistic Insight

Confirming target engagement is not the endpoint. The final phase involves validating that the interaction between the compound and the target is responsible for the observed phenotype.

-

Biochemical Validation: Use a purified recombinant version of the target protein (e.g., ABL1) in biochemical assays to determine the compound's binding affinity (Kd) and its functional effect (e.g., IC₅₀ in a kinase activity assay).

-

Genetic Validation: Use CRISPR/Cas9 to knock out the gene for the target protein (e.g., ABL1). If the knockout cells become resistant to the anti-proliferative effects of the compound, it provides strong evidence that ABL1 is the relevant target.[10]

-

Pathway Analysis: Investigate the impact on downstream signaling. For an ABL1 inhibitor, one would expect to see a decrease in the phosphorylation of its known substrates, such as CRKL, which can be measured by Western blot.

Hypothetical Signaling Pathway Modulation

Caption: Inhibition of BCR-ABL1 by the compound blocks downstream signaling.

Conclusion

While this compound remains a molecule of unknown biological function, it serves as an ideal model for illustrating a rigorous, modern workflow for target identification and validation. By systematically integrating computational prediction, phenotypic screening, affinity-based proteomics, and biophysical validation, researchers can confidently move from a novel chemical entity to a well-characterized lead compound with a defined mechanism of action. This strategic, evidence-based approach is fundamental to overcoming the challenges of early-stage drug discovery and is essential for building a robust pipeline of next-generation therapeutics.

References

-

ScienceDirect. (n.d.). Identifying novel drug targets with computational precision. Retrieved from [Link]

-

Kushkevych, I., et al. (2022). N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. MDPI. Retrieved from [Link]

-

Kratky, M., et al. (2024). Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review. PubMed. Retrieved from [Link]

-

Sciforum. (2021). An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. Retrieved from [Link]

-

PubChem. (n.d.). N-hydroxy-1-hydrazinecarboxamide. National Institutes of Health. Retrieved from [Link]

-

PubMed. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Retrieved from [Link]

-

Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Retrieved from [Link]

-

Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

-

Sedykh, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Retrieved from [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

-

Xue, B., et al. (2025). Novel target identification towards drug repurposing based on biological activity profiles. PLOS One. Retrieved from [Link]

-

BrJAC. (n.d.). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Retrieved from [Link]

- Google Patents. (n.d.). Hydrazinecarboxamide derivatives, a process for production thereof, and uses thereof.

-

Kratky, M., et al. (2024). Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. PubMed. Retrieved from [Link]

-

ACS Publications. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

-

In Vitro ADMET Laboratories. (n.d.). How to Design a Good Phenotype Based Drug Discovery Program, and Why It Matters. Retrieved from [Link]

-

ChemSrc. (n.d.). CAS#:91337-58-5 | Hydrazinecarboxamide, 2-(1-phenylbutylidene). Retrieved from [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

-

ResearchGate. (2026). (PDF) Target Identification Approaches in Drug Discovery. Retrieved from [Link]

-

ScienceDirect. (n.d.). A review on Hydrazinecarboxamides. Retrieved from [Link]

-

Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]

-

Galdemir, G., et al. (2023). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. MDPI. Retrieved from [Link]

-

LCGC International. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Retrieved from [Link]

-

Li, Y. Y., et al. (2011). A Computational Approach to Finding Novel Targets for Existing Drugs. PLOS Computational Biology. Retrieved from [Link]

-

PubChem. (n.d.). {[(2,6-difluorophenyl)carbonyl]amino}-N-piperidin-4-yl-1H-pyrazole-3-carboxamide. National Institutes of Health. Retrieved from [Link]

-

Szych, B., et al. (2023). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. Retrieved from [Link]

-

Moffat, J. G., et al. (2021). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery. Retrieved from [Link]

-

Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

-

Drugs.com. (n.d.). List of Hydrazide derivatives. Retrieved from [Link]

-

Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]

-

PubChem. (n.d.). Hydrazinecarboxamide, N,2-diphenyl-. National Institutes of Health. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification. Retrieved from [Link]

-

Annis, D. A., et al. (2019). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenotypic screening. Retrieved from [Link]

-

ChemSrc. (n.d.). Hydrazinecarboxamide,2-[1-(2-fluorophenyl)ethylidene]. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.cuni.cz [publications.cuni.cz]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scispace.com [scispace.com]

- 13. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel target identification towards drug repurposing based on biological activity profiles | PLOS One [journals.plos.org]

- 15. mdpi.com [mdpi.com]

- 16. technologynetworks.com [technologynetworks.com]

- 17. invivobiosystems.com [invivobiosystems.com]

- 18. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 19. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. tandfonline.com [tandfonline.com]

- 23. news-medical.net [news-medical.net]

- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. bio-protocol.org [bio-protocol.org]

"N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide" derivatives and analogs

An In-Depth Technical Guide to N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Applications

Introduction and Significance

The hydrazinecarboxamide moiety, also known as a semicarbazide, represents a versatile and privileged scaffold in medicinal chemistry. Derivatives built upon this core have demonstrated a remarkable breadth of biological activities, positioning them as promising leads for drug discovery programs targeting a wide array of human diseases. At the center of this guide is the specific structure, This compound , a compound that serves as a foundational template for the design of novel therapeutic agents.

The strategic placement of a 2,6-difluorophenyl group is of particular interest. The fluorine atoms can significantly alter the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets, through electronic and conformational effects. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, structure-activity relationships (SAR), mechanisms of action, and therapeutic potential of derivatives and analogs of this core structure. We will explore its promise in areas such as neurotherapeutics, oncology, and infectious diseases, grounded in authoritative scientific literature.

Synthetic Strategies for Hydrazinecarboxamide Scaffolds

The synthesis of N-aryl hydrazinecarboxamides is typically achieved through the creation of a urea-like linkage between a hydrazine derivative and an aryl isocyanate or its equivalent. The methodologies are generally robust, allowing for the modular assembly of diverse analogs for SAR studies.

A primary and efficient route involves the direct reaction of a hydrazine with a commercially available or synthesized isocyanate. This reaction is predicated on the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbonyl carbon of the isocyanate.

Protocol: Synthesis via Isocyanate Addition to Hydrazine

This protocol describes a general method for the synthesis of N-aryl hydrazinecarboxamides.